2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide
Description
2-(6-Oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide is a heterocyclic compound featuring a pyridazinone core substituted with a pyrazole moiety and linked to a thiazol-2-yl acetamide group. The pyrazole ring enhances metabolic stability and binding affinity to biological targets, while the thiazole-acetamide moiety contributes to solubility and target specificity, particularly in enzyme inhibition contexts . This compound’s structural complexity positions it as a candidate for drug discovery, particularly in inflammation and oncology.
Properties
IUPAC Name |
2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2S/c19-10(15-12-13-5-7-21-12)8-18-11(20)3-2-9(16-18)17-6-1-4-14-17/h1-7H,8H2,(H,13,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUXFCBYCCYDKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure, featuring a pyridazine core, pyrazole, and thiazole moieties, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's molecular formula is with a molecular weight of 423.45 g/mol. The presence of multiple heteroatoms and functional groups enhances its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 423.45 g/mol |
| CAS Number | 1334375-65-3 |
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities including:
- Anticancer Activity : Many pyrazole derivatives have been reported to inhibit cancer cell proliferation. For instance, compounds similar to this structure have shown cytotoxic effects against various cancer cell lines such as MCF7 and A549, with IC50 values ranging from 3.79 µM to 42.30 µM .
- Anti-inflammatory Effects : The thiazole component is known for its anti-inflammatory properties, which may be enhanced by the presence of the pyrazole moiety.
- Antibacterial Properties : Preliminary studies suggest that derivatives of this compound may possess antibacterial and antibiofilm activities .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : Its structure allows it to bind to specific receptors, potentially modulating their activity.
- Cell Cycle Interference : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting the cell cycle.
Case Studies and Research Findings
Recent studies have highlighted the potential of pyrazole derivatives in drug development:
- Anticancer Studies : A study on related compounds demonstrated significant cytotoxicity against Hep-2 and P815 cell lines with IC50 values as low as 3.25 mg/mL . This suggests that the target compound could exhibit similar or enhanced effects.
- Anti-inflammatory Properties : Research has indicated that thiazole-containing compounds can act as cyclooxygenase (COX) inhibitors, thereby reducing inflammation . This provides a pathway for further exploration of the target compound in inflammatory diseases.
- Bioactivity Screening : Compounds similar to this structure have been screened for their ability to inhibit biofilm formation in bacterial pathogens, indicating potential applications in combating antibiotic resistance .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
Pyridazinone vs. Quinazolinone Cores: The target compound’s pyridazinone core (vs.
Thiazole vs. Thiadiazole Acetamide : Replacing thiazole with thiadiazole () increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
Pyrazole vs. Piperazine Substituents: The pyrazole group in the target compound (vs.
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
*Calculated based on molecular formula.
Key Findings:
- Melting Points : Piperazine-containing analogues (e.g., ) exhibit higher melting points (225–290°C) due to strong intermolecular hydrogen bonding, whereas pyrazole derivatives may have lower thermal stability .
- Bioactivity Trends : Thiazol-2-yl acetamide derivatives with piperazine groups () show matrix metalloproteinase (MMP) inhibition, suggesting the target compound’s activity may depend on substituent-driven conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
